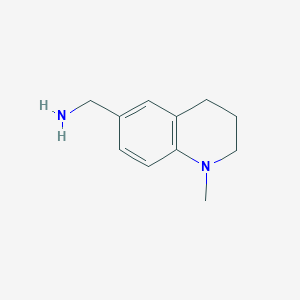

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine

Übersicht

Beschreibung

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine is a chemical compound with the molecular formula C11H16N2 It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine typically involves the reduction of 6-Methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . This method ensures the formation of the desired tetrahydroquinoline derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine involves its interaction with various molecular targets and pathways:

Neurotransmitter Modulation: The compound can interact with dopamine receptors, influencing dopamine metabolism and neurotransmitter levels in the brain.

Neuroprotection: It exhibits neuroprotective properties by inhibiting the formation of free radicals and reducing oxidative stress.

Enzyme Inhibition: The compound can inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine can be compared with other similar compounds, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Both compounds share structural similarities and exhibit neuroprotective properties.

6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is used as a pharmaceutical intermediate and has similar chemical properties.

1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine, also known as N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (CAS No. 916792-22-8), is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, anticancer properties, and its mechanism of action.

- Molecular Formula : C_{11}H_{16}N_{2}

- Molecular Weight : 190.29 g/mol

- IUPAC Name : N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, research demonstrated that derivatives of isoquinoline compounds exhibited significant suppression of LPS-induced inflammation in BV2 microglial cells. The IC50 values for inhibiting pro-inflammatory cytokines like IL-6 and TNF-α ranged from 20 to 40 µM for certain derivatives .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| HSR1101 | <30 | Inhibition of TNF-α |

| HSR1102 | <30 | Inhibition of TNF-α |

| HSR1105 | 40–80 | Mild inhibition of IL-6 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it could induce apoptosis in various cancer cell lines. Notably, the compound demonstrated significant cytotoxic effects against MDA-MB-435 cancer cells with an EC50 value of approximately 19 nM .

| Cell Line | EC50 (nM) | Mechanism |

|---|---|---|

| MDA-MB-435 | 19 | Microtubule depolymerization |

| HT29 | 58.44 | Apoptosis induction |

In vivo studies further corroborated these findings; the compound was tested in xenograft models where it exhibited moderate antitumor effects when administered at a dose of 75 mg/kg .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Cytokine Inhibition : The compound suppresses the production of pro-inflammatory cytokines.

- Microtubule Dynamics : It disrupts microtubule formation in cancer cells, leading to apoptosis.

- Receptor Interaction : Preliminary docking studies suggest potential binding to muscarinic receptors which may influence cognitive functions and behavioral responses .

Case Studies

A notable case study involved the application of this compound in models of Alzheimer’s disease where it showed promise in improving cognitive functions via muscarinic receptor modulation . Another study focused on its cytotoxicity against various cancer cell lines and established a correlation between structural modifications and enhanced biological activity.

Eigenschaften

IUPAC Name |

(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWOJPNCKNCDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360437 | |

| Record name | 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797807-54-6 | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-6-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797807-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.